molecular formula C15H13N3O3 B5479627 1-methyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole

1-methyl-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole

Cat. No.: B5479627
M. Wt: 283.28 g/mol
InChI Key: HEFDAHIIIZVIHQ-FPLPWBNLSA-N
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Description

Typically, a description of a compound includes its molecular formula, structure, and the types of atoms it contains. It may also include information about the compound’s role or function if it is commonly used or studied .


Synthesis Analysis

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Molecular Structure Analysis

This involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical and Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

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Safety and Hazards

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Future Directions

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Properties

IUPAC Name

3-methyl-5-[(Z)-2-(1-methylindol-3-yl)ethenyl]-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-15(18(19)20)14(21-16-10)8-7-11-9-17(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFDAHIIIZVIHQ-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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